molecular formula C15H13ClN2OS B2393194 N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine CAS No. 941867-46-5

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2393194
CAS No.: 941867-46-5
M. Wt: 304.79
InChI Key: ZSYMPEGHNVQWPB-UHFFFAOYSA-N
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Description

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of various substituents on the benzothiazole ring can significantly influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, which are advantageous due to their simplicity, high yields, and reduced reaction times. These methods often use microwave irradiation or solvent-free conditions to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of

Properties

IUPAC Name

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-19-12-8-7-11(16)14-13(12)18-15(20-14)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYMPEGHNVQWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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